molecular formula C21H28N2 B12937885 3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine CAS No. 60687-74-3

3-tert-Butyl-4,4-dimethyl-1,2-diphenylimidazolidine

Cat. No.: B12937885
CAS No.: 60687-74-3
M. Wt: 308.5 g/mol
InChI Key: JASUGRKEQHUUCM-UHFFFAOYSA-N
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Description

3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine is an organic compound characterized by the presence of a tert-butyl group, two phenyl groups, and a dimethyl-substituted imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butylamine with a suitable diketone or diimine precursor, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4,4-dimethyl-1,2-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group and phenyl rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

60687-74-3

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

3-tert-butyl-4,4-dimethyl-1,2-diphenylimidazolidine

InChI

InChI=1S/C21H28N2/c1-20(2,3)23-19(17-12-8-6-9-13-17)22(16-21(23,4)5)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3

InChI Key

JASUGRKEQHUUCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(N1C(C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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